2-Nicotinoylisovaleric acid ethyl ester

Description

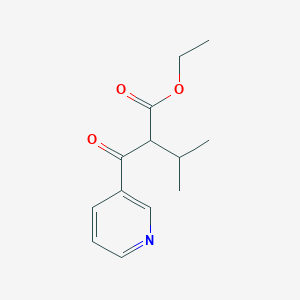

2-Nicotinoylisovaleric acid ethyl ester is an ester derivative combining nicotinic acid (a pyridine derivative) with isovaleric acid (a branched-chain fatty acid) via an ethyl ester linkage. Esters of this type often serve as intermediates in drug development due to their bioavailability-enhancing properties or as stabilizing agents in formulations .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 3-methyl-2-(pyridine-3-carbonyl)butanoate |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(16)11(9(2)3)12(15)10-6-5-7-14-8-10/h5-9,11H,4H2,1-3H3 |

InChI Key |

AFPHYHSGIHWVQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Ethyl Esters

The following analysis compares ethyl esters with analogous functional groups or applications, as detailed in the evidence:

2.1. Myristic Acid Ethyl Ester

- Structure: A saturated fatty acid ethyl ester (CAS 124-06-1) derived from myristic acid and ethanol.

- Properties: Hydrophobic, medium-chain ester with a melting point of ~12°C and boiling point of ~295°C. Used as a non-polar solvent and in biodegradable plastics .

- Applications :

- Contrast with 2-Nicotinoylisovaleric Acid Ethyl Ester: Unlike the branched isovaleric acid backbone in the target compound, myristic acid ethyl ester has a linear structure, resulting in distinct solubility and reactivity profiles.

2.2. 2-Nonenoic Acid Ethyl Ester

- Structure : Unsaturated ethyl ester (C₁₁H₂₀O₂; CAS 17463-01-3) with a double bond at the second carbon .

- Properties : Molecular weight 184.28 g/mol; used in flavor/fragrance industries due to its fruity odor.

- Applications :

- Contrast: The unsaturated nature of 2-nonenoic acid ethyl ester confers higher reactivity in hydrogenation or oxidation reactions compared to the saturated nicotinoyl derivative.

2.3. Amino Acid Ethyl Esters

- Examples : Phenylalanine ethyl ester, leucine ethyl ester, and proline derivatives .

- Properties: Enhanced water solubility due to amino groups; used in peptide synthesis and drug delivery .

- Applications :

Data Table: Comparative Analysis of Ethyl Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.